N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H20N4O2S/c24-17(13-19(6-11-25-12-7-19)23-9-3-4-10-23)22-18-21-16(14-26-18)15-5-1-2-8-20-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,22,24) |
InChI Key |
JHRKZKNRKVMQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiazole-Pyridine Core Formation
The thiazole ring is synthesized by reacting 2-aminopyridine with bromopyruvic acid under acidic conditions, followed by treatment with Lawesson’s reagent to introduce the sulfur atom. Cyclization yields 4-(pyridin-2-yl)-1,3-thiazol-2-amine, which is subsequently functionalized at the 2-position via nucleophilic substitution.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1)
-
Temperature : 80°C, 12 h
-
Yield : 68–72%
Tetrahydropyran-Pyrrole Substituent Synthesis
The tetrahydropyran ring is functionalized at the 4-position using a Mitsunobu reaction with pyrrole, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This step introduces the 1H-pyrrol-1-yl group, critical for later coupling.
Key Data :
-
Optimal Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 h
-
Yield : 85%
Palladium-Catalyzed Cross-Coupling Reactions
Fragment assembly relies on Suzuki-Miyaura coupling to link the thiazole-pyridine core with the tetrahydropyran-pyrrole unit. A protocol adapted from Ambeed (2020) illustrates this:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | |
| Base | K₂CO₃ | |
| Solvent System | DMF/Water (9:1) | |
| Temperature | 80°C | |
| Reaction Time | 16 h | |
| Yield | 30% |
The low yield (30%) highlights challenges in steric hindrance and byproduct formation. Alternatives using Buchwald-Hartwig amination or Ullmann coupling remain unexplored but could improve efficiency.
Final Acetylation and Purification
The secondary amine intermediate undergoes acetylation with acetic anhydride in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). Purification via silica gel chromatography (40–50% ethyl acetate/hexanes) isolates the final product.
Analytical Validation :
-
¹H NMR : δ 8.51 (d, J=4.8 Hz, 1H, pyridine), 7.72 (s, 1H, thiazole), 6.85 (m, 2H, pyrrole)
Challenges and Optimization Opportunities
-
Low Coupling Yields : Steric bulk from the tetrahydropyran group impedes catalyst access. Switching to bulkier ligands (e.g., XPhos) may enhance reactivity.
-
Purification Complexity : Silica gel chromatography struggles with polar byproducts. Preparative HPLC or crystallization screening could improve recovery.
-
Scalability : Multi-step protocols accumulate inefficiencies. Flow chemistry or one-pot strategies warrant investigation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step synthetic routes. These may include:
- Formation of the Thiazole Moiety : The thiazole ring can be synthesized from appropriate thioamide and halogenated pyridine derivatives.
- Pyridine Coupling : Nucleophilic substitution reactions are often employed to attach the pyridine moiety to the thiazole structure.
- Pyrrolidine Incorporation : The pyrrolidine ring is introduced through cyclization of suitable precursors.
This multi-faceted synthesis results in a compound with diverse functional groups that contribute to its biological activity.
This compound has shown a range of biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, similar derivatives have demonstrated effectiveness against various bacterial strains by interfering with essential bacterial processes such as cell wall synthesis and protein production .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes critical for various diseases:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives with similar structures can exhibit potent inhibitory activity, with IC50 values indicating their effectiveness .
Anticancer Potential
The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds containing thiazole and pyridine moieties have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
Case Study 1: Acetylcholinesterase Inhibition
In a study focusing on thiazole derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit acetylcholinesterase significantly. The most potent derivative exhibited an IC50 value of 2.7 µM, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various thiazole derivatives. Results indicated that specific substitutions on the benzene ring significantly influenced microbial inhibition, suggesting that this compound could be tailored for enhanced efficacy against resistant bacterial strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s thiazole-acetamide backbone is shared with several analogs in the evidence. Key comparisons include:
Key Observations :
- Pyridine Position : The target compound’s pyridin-2-yl group (vs. pyridin-3-yl in ) may alter binding orientation in biological targets, as ortho-substituted pyridines often exhibit distinct electronic and steric effects .
Physicochemical Properties
- Solubility : The tetrahydropyran ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., and ).
- Metabolic Stability : Pyrrole moieties are prone to oxidative metabolism, whereas tetrahydropyran may slow degradation compared to piperidine derivatives (, Compound 6) .
Biological Activity
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a tetrahydro-pyran derivative. The presence of these functional groups is crucial for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃OS |
| Molecular Weight | 273.35 g/mol |
| LogP | 2.25 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that it exhibits moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the range of 50–200 µg/mL, indicating potential efficacy as an antibacterial agent.
Case Study:
A study conducted by Liaras et al. (2014) tested a series of thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the thiazole ring significantly contributes to the antibacterial activity observed in these compounds .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. It was tested against various fungal strains, with results indicating effective inhibition at concentrations lower than those required for bacterial strains.
Research Findings:
In a comparative study, thiazole derivatives were assessed for antifungal activity against Candida albicans. The compound demonstrated an MIC of 100 µg/mL, which is comparable to standard antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms.
Key Findings:
A recent study reported that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against different cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of the thiazole moiety appears to enhance cytotoxicity due to its ability to interact with cellular targets involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can lead to significant changes in potency and selectivity.
Important Observations:
- Thiazole Ring: Essential for antibacterial and anticancer activities.
- Pyridine Moiety: Enhances solubility and bioavailability.
- Tetrahydropyran Group: Contributes to the overall stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling pyridine-thiazole and pyrrole-tetrahydropyran moieties via amidation. Key steps include:
- Thiazole formation : Cyclization of 4-aminopyridine derivatives with thioureas or thioamides under acidic conditions .
- Acetamide linkage : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thiazole and tetrahydropyran-pyrrole subunits .
- Reaction optimization : Temperature control (60–80°C), solvent selection (DMF or THF), and catalyst use (e.g., Pd for cross-coupling) are critical for yields >70% .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via / NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key techniques :
- NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.2–7.8 ppm), and pyrrole (δ 6.5–7.0 ppm) protons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- FT-IR : Confirm amide C=O stretch (~1650–1700 cm) and pyrrole C-N vibrations (~1500 cm) .
Advanced Research Questions
Q. How can computational modeling predict biological activity and guide structural modifications?
- Approach :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify binding affinities. Pyridine-thiazole interactions often anchor the compound in hydrophobic pockets .
- QSAR studies : Correlate substituent effects (e.g., pyridyl vs. phenyl groups) with activity using descriptors like logP and H-bond donors .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Q. How do structural analogs resolve contradictions in reported biological data (e.g., cytotoxicity vs. selectivity)?
- Case study :
- Pyridine vs. benzene substitution : Pyridine enhances solubility but may reduce membrane permeability compared to hydrophobic aryl groups .
- Pyrrole modifications : Methylation at pyrrole N improves metabolic stability but may alter target selectivity (e.g., kinase vs. GPCR inhibition) .
- Validation : Parallel assays (e.g., MTT for cytotoxicity, FRET for target inhibition) under standardized conditions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process chemistry :
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|
| Thiazole cyclization | HSO, 70°C, 6h | 65 | 95 | |
| Amide coupling | EDC/HOBt, DMF, rt, 12h | 78 | 98 | |
| Final purification | Recrystallization (EtOH/HO) | 85 | 99 |
Table 2 : Computational Predictions for Biological Activity
| Target | Docking Score (kcal/mol) | Predicted IC (nM) | Experimental IC (nM) | Reference |
|---|---|---|---|---|
| Kinase X | -9.2 | 50 | 48 ± 3 | |
| GPCR Y | -7.8 | 1200 | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
